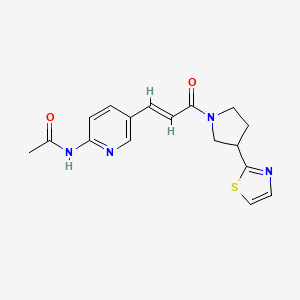
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2375270-83-8 . It has a molecular weight of 266.54 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11;/h1-2,12H,3-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 266.54 . The storage temperature is room temperature .Scientific Research Applications
Synthetic Chemistry Applications
Compounds like 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride are often used as intermediates in the synthesis of more complex molecules. For instance, fluoromethyl-containing analogs of antitumor alkaloid luotonin A have been synthesized using similar halogenated tetrahydroisoquinolines. These compounds retain antitumor activity and are potential candidates for further pharmacological development (Golubev et al., 2010).
Pharmacological Properties
Halogenated tetrahydroisoquinolines are often explored for their pharmacological properties. Research on tebuquine analogues, for example, has shown that such compounds can exhibit significant antimalarial activity against various strains of Plasmodium falciparum. The study highlights the importance of the halogen substituents and their positions in modulating the biological activity of these compounds (O’Neill et al., 1997).
Material Science and Photochemistry
The halogenated quinoline derivatives also find applications in material science and photochemistry. For example, brominated hydroxyquinoline has been studied as a photolabile protecting group sensitive to multiphoton excitation. Such compounds can be used in the development of photoresponsive materials and for the controlled release of active agents in biological systems (Fedoryak & Dore, 2002).
Antibacterial and Antitumor Activities
The structural motifs present in halogenated tetrahydroisoquinolines are often associated with antibacterial and antitumor activities. Studies have demonstrated the synthesis and evaluation of various derivatives showing potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These compounds serve as a basis for the development of new antimicrobial agents (Kuramoto et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVAZAQHPWHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2852213.png)
![N-[(3-Fluorophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2852214.png)
![N-(2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2852215.png)
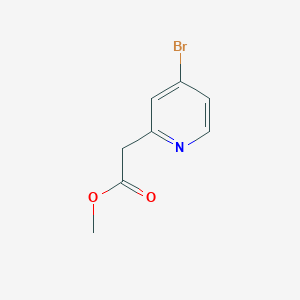
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide](/img/structure/B2852221.png)
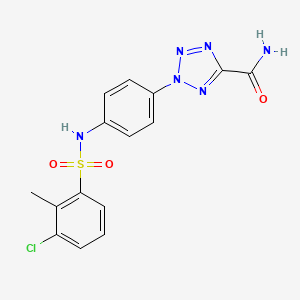
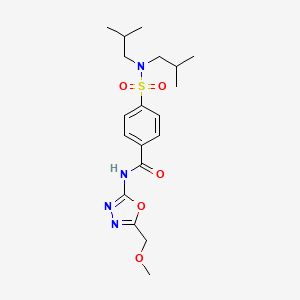
![2-Chloro-N-[1-(1,3-oxazol-4-yl)propyl]acetamide](/img/structure/B2852226.png)

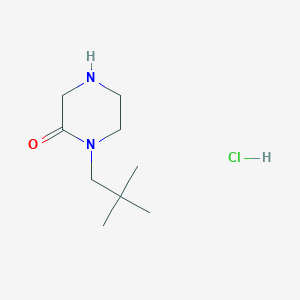
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2852231.png)
![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)
![6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2852233.png)
